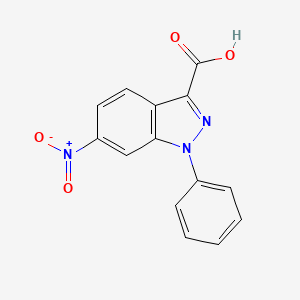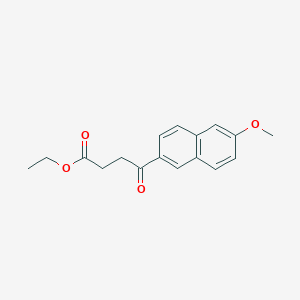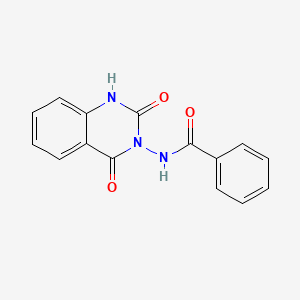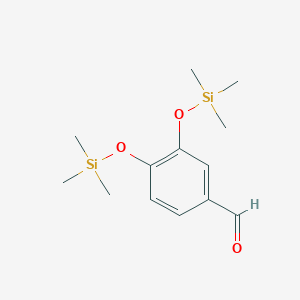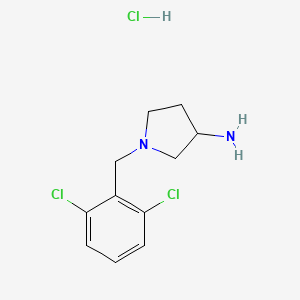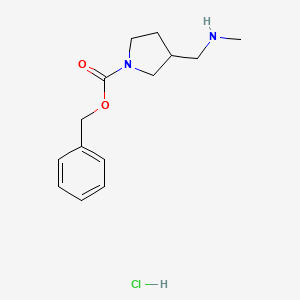![molecular formula C18H25NSi B11842147 N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 109202-53-1](/img/structure/B11842147.png)
N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-1-(trimethylsilyl)methanamine is an organic compound with the molecular formula C18H25NSi It is characterized by the presence of a trimethylsilyl group attached to a methanamine backbone, which is further substituted with two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-1-(trimethylsilyl)methanamine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibenzyl-1-(trimethylsilyl)methanamine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-1-(trimethylsilyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to yield secondary or primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N,N-Dibenzyl-1-(trimethylsilyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-1-(trimethylsilyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The benzyl groups may interact with hydrophobic pockets in target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-(Trimethylsilylmethyl)benzylamine
Uniqueness
N,N-Dibenzyl-1-(trimethylsilyl)methanamine is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds with only one benzyl group or different substituents.
Properties
CAS No. |
109202-53-1 |
|---|---|
Molecular Formula |
C18H25NSi |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C18H25NSi/c1-20(2,3)16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 |
InChI Key |
QHQOOOFYXUDWHT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


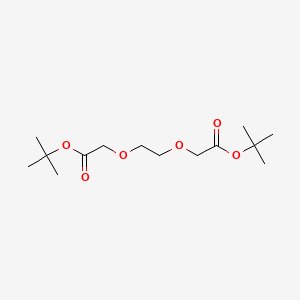
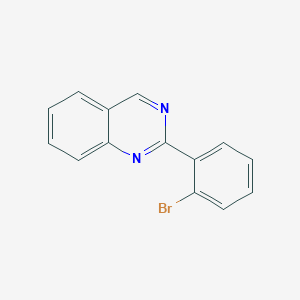
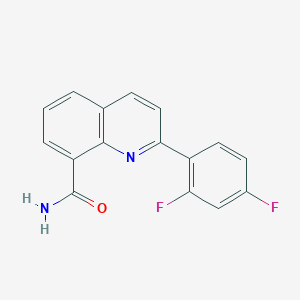
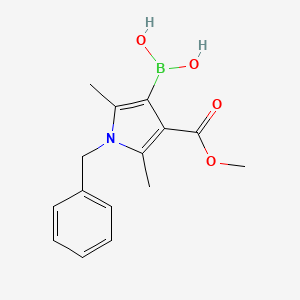
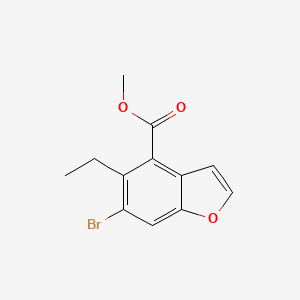
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
